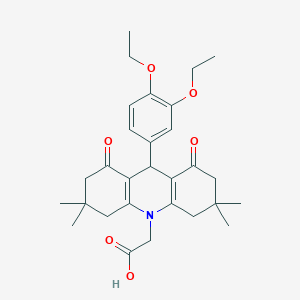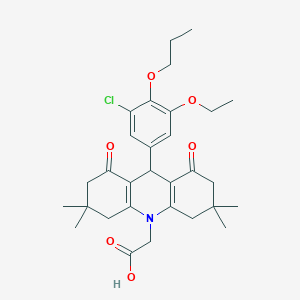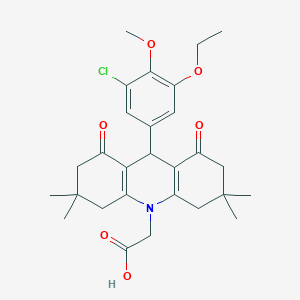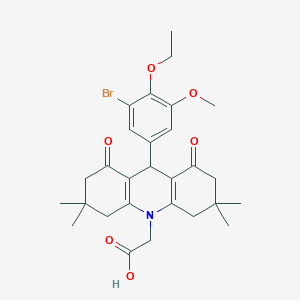![molecular formula C25H24N2O4 B302061 N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302061.png)
N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,1-b]furan-2-carbohydrazide is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as INFA-4, is a derivative of naphtho[2,1-b]furan-2-carbohydrazide that has shown promising results in scientific studies.
Mecanismo De Acción
The mechanism of action of N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cancer cell growth, viral replication, and inflammation. N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth. It has also been shown to inhibit the replication of hepatitis B virus by inhibiting the HBx protein. Furthermore, N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. Additionally, N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also shown promising results in various assays, making it a good candidate for further study. However, there are also limitations to using N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has not been extensively studied in vivo, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. Further studies are needed to fully understand its mechanism of action and potential applications. In particular, more in vivo studies are needed to determine its efficacy and safety. Additionally, N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide derivatives could be synthesized and tested for their potential applications. Furthermore, the use of N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in combination with other drugs or therapies could be investigated to enhance its efficacy. Finally, the development of new drug delivery systems could be explored to improve the bioavailability and targeting of N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide.
Métodos De Síntesis
The synthesis of N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide involves the condensation of 4-isobutoxy-3-methoxybenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable catalyst. The reaction occurs under reflux in a solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and anti-inflammatory properties. N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of viral infections such as influenza and hepatitis B. Additionally, N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has shown anti-inflammatory effects in animal models of inflammation.
Propiedades
Nombre del producto |
N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Fórmula molecular |
C25H24N2O4 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
N-[(E)-[3-methoxy-4-(2-methylpropoxy)phenyl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H24N2O4/c1-16(2)15-30-22-10-8-17(12-23(22)29-3)14-26-27-25(28)24-13-20-19-7-5-4-6-18(19)9-11-21(20)31-24/h4-14,16H,15H2,1-3H3,(H,27,28)/b26-14+ |
Clave InChI |
GUKPDRITLKPXIU-VULFUBBASA-N |
SMILES isomérico |
CC(C)COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC |
SMILES |
CC(C)COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(9-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301981.png)


![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)
![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301986.png)
![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301988.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3,5-dimethoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301991.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301993.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301994.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301999.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-hydroxy-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302000.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302003.png)